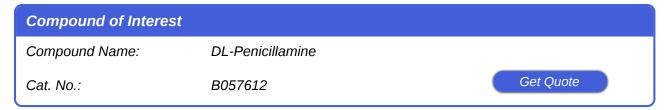


Application Notes and Protocols for Spectrophotometric Assay of D-penicillamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine is a chelating agent and a pharmaceutical drug used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2][3] Accurate and reliable quantitative analysis of D-penicillamine in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex chromatographic methods for this purpose.[4]

These application notes provide detailed protocols for various spectrophotometric methods for the quantitative determination of D-penicillamine, based on different chemical reactions. The described methods are robust, sensitive, and have been successfully applied to pharmaceutical dosage forms.

General Principles of Spectrophotometric Analysis

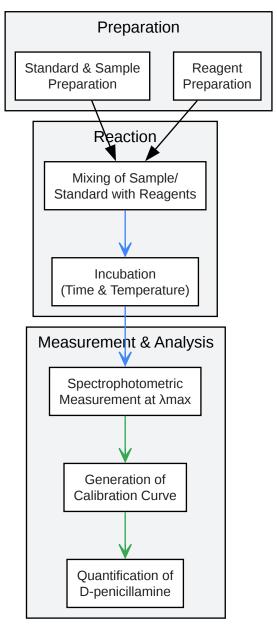
The methods outlined below are based on the reaction of D-penicillamine's functional groups, primarily the sulfhydryl (-SH) and amino (-NH2) groups, with specific chromogenic reagents. These reactions produce colored products with characteristic absorbance maxima in the visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of the colored solution is directly proportional to the concentration of D-penicillamine, allowing for its quantification.



Experimental Workflow Overview

The general workflow for the spectrophotometric analysis of D-penicillamine involves several key steps, from sample preparation to data analysis.

General Experimental Workflow



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Caption: A generalized workflow for the spectrophotometric quantification of D-penicillamine.



Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described spectrophotometric methods, allowing for easy comparison.

Method	Reagent(s)	λmax (nm)	Linear Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Referenc e
Method 1: NBD-CL	4-chloro-7- nitrobenzo- 2-oxa-1,3- diazole	468	1 - 15	0.11	0.38	[5][6]
Method 2: Cu(II)- Neocuproin e Complex	Copper(II) sulfate, Neocuproin e	458	0.09 - 9.0 (approx.)	0.021	-	[1]
Method 3: 2,6-DCPIP	2,6- dichloroph enolindoph enol	610	0.005 - 0.100	-	-	[7]
Method 4: Ferric Ion Reduction	Ferric chloride, 1,10- phenanthro line	510	1000 - 10000	-	-	[8]

^{*}Values converted from mol/L for comparison.

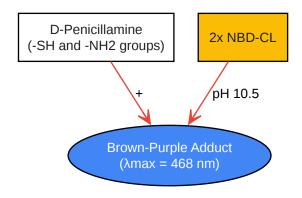
Method 1: Using 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL)

This method is based on the reaction of D-penicillamine with NBD-CL in an alkaline medium to form a deep brown-purple adduct.[5][6]



Reaction Pathway

The stoichiometry of the reaction involves one molecule of D-penicillamine reacting with two molecules of NBD-CL.[5]



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